REACTION_CXSMILES
|
Cl.CC1C(O)=C(CN[C:12](=N)[SH:13])C(C=C)=CN=1.[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.CCO[CH2:25][CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+:34].O1[CH2:39][CH2:38]CC1>>[CH3:38][C:39]1[C:21]([OH:17])=[C:20]([CH2:12][SH:13])[C:19]([CH:25]=[CH2:26])=[CH:18][N:34]=1 |f:0.1,2.3,4.5.6.7.8.9,10.11|
|
Name
|
isothioureido
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC=C(C(=C1O)CNC(S)=N)C=C
|
Name
|
tetrahydrofuran ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×400 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined tetrahydrofuran solutions are dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=C1O)CS)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |